N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide
Overview
Description
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a complex organic compound characterized by its unique structure, which includes a benzoxazole ring, a nitrophenoxy group, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide in the presence of a base such as potassium carbonate.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction between a boronic acid derivative and a halogenated benzoxazole.
Formation of the Acetamide Linkage: This step involves the reaction of the benzoxazole derivative with an appropriate acyl chloride or anhydride to form the acetamide linkage.
Introduction of the Nitrophenoxy Group: The final step involves the nucleophilic substitution reaction of the acetamide derivative with a nitrophenol under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetamide group can undergo nucleophilic substitution reactions with various nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, sulfuric acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium hydroxide, various nucleophiles.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of an amino derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its potential biological activity.
Materials Science: Its unique structure makes it a candidate for the development of new materials with specific properties such as fluorescence or conductivity.
Chemical Research: It can be used as a reagent or intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzoxazole ring and nitrophenoxy group may play key roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-aminophenoxy)acetamide: Similar structure but with an amino group instead of a nitro group.
N-[4-(5-hydroxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. Its methoxy and nitrophenoxy groups may enhance its solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-(2-nitrophenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O6/c1-29-16-10-11-19-17(12-16)24-22(31-19)14-6-8-15(9-7-14)23-21(26)13-30-20-5-3-2-4-18(20)25(27)28/h2-12H,13H2,1H3,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVUDBRYISAMMKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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